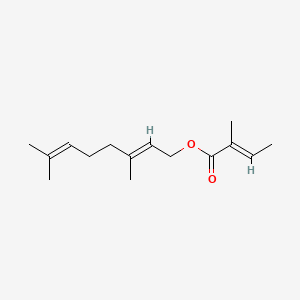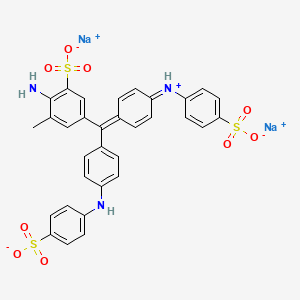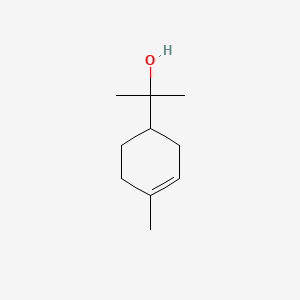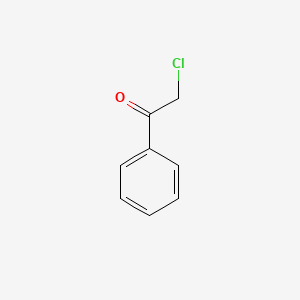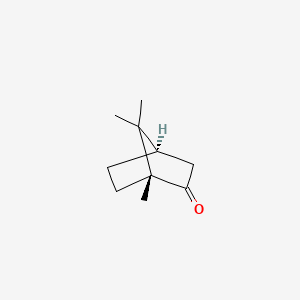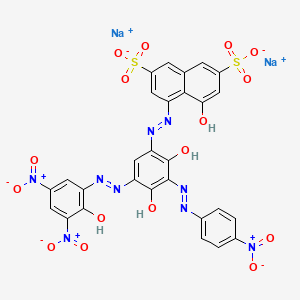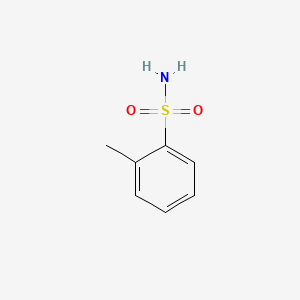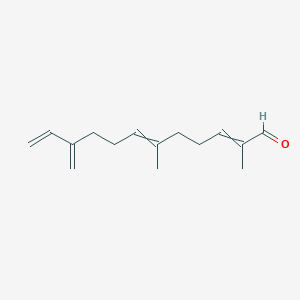
Orange oil
Overview
Description
Orange oil is an essential oil produced by cells within the rind of an orange fruit (Citrus sinensis). It is extracted as a by-product of orange juice production by centrifugation, producing a cold-pressed oil . It is composed of mostly (greater than 90%) d-limonene . Orange oil has a variety of uses, including lifting mood, reducing stress, treating skin conditions such as acne, reducing pain or inflammation, relieving stomach upset, and as a natural household cleaner .
Synthesis Analysis
Orange oil can be extracted by various conventional methods like steam distillation and solvent extraction . An improved steam distillation method has been proposed, where the orange peels are preheated before subjecting to distillation. The preheating enhances the oil yield and the water distillate can be used for further applications .
Molecular Structure Analysis
Orange oil is primarily composed of terpenoid constituents, with limonene being the dominant one . Other compounds present in the oil include long chain aliphatic hydrocarbon alcohols and aldehydes like 1-octanol and octanal .
Chemical Reactions Analysis
Orange oil exhibits stabilizing and cryoprotective effects on colloidal dispersions . The infrared spectroscopy analysis revealed the existence of only physical interactions between the oil and the applied matrices .
Physical And Chemical Properties Analysis
Orange oil has a density of 0.95 g/ml, a refractive index of 1.499 nD, and a surface tension lower than many vegetable oils . Its acid value is nearly 24 mg KOH/g, saponification value is 141-134 mg KOH/g, and iodine value is about 75.68-77.85 I2 g/100g .
Scientific Research Applications
Anticancer and Antimicrobial Activities
Khalid et al. (2019) highlighted that the essential oil (EO) from navel orange has demonstrated significant anticancer and antimicrobial activities. The study explored the impact of l-tryptophan and growing regions on the physiological processes of navel orange EO, suggesting potential ways to increase EO production (Khalid et al., 2019).
Nano-Insecticide Development
Laudani et al. (2022) investigated the development of a nano-insecticide containing sweet orange essential oil. Their research focused on its effectiveness against key aphid pests in real conditions, indicating the potential of orange EO in sustainable, eco-friendly pesticides (Laudani et al., 2022).
Textile Applications
Rossi et al. (2017) discussed the use of orange oil in textiles through microencapsulation technology. This approach offers an ecological alternative to chemicals, providing antimicrobial properties and increased stability to the oil when applied to textile products (Rossi et al., 2017).
Edible Packaging
Jancikova et al. (2021) explored the use of orange essential oil in edible packaging. Their study involved the creation of edible films from a carrageenan matrix with orange EO and trehalose, assessing UV protection capabilities and antimicrobial properties (Jancikova et al., 2021).
Aquaculture
Acar et al. (2015) evaluated the effects of dietary essential oil extracted from sweet orange peel on the growth performance and disease resistance in tilapia. They found that the inclusion of citrus EO in diets could enhance growth, immunity, and disease resistance in fish, offering a potential alternative to antibiotics in aquaculture (Acar et al., 2015).
Industrial Uses
Ibrahim and Yusuf (2015) studied the extraction and physicochemical analysis of Citrus sinensis seed oil. Their research justified the use of this oil in chemical industries for the production of various products such as soap, perfumes, candles, lubricants, flavorings, and insecticides (Ibrahim & Yusuf, 2015).
Alzheimer's Disease Management
Ademosun et al. (2016) compared the essential oils from the peels and seeds of sweet orange for their effects on cholinergic and monoaminergic enzymes, relevant to Alzheimer's disease management. They suggested that these oils could serve as therapeutic agents in managing the disease (Ademosun et al., 2016).
Antioxidant and Antimicrobial Properties
- Sado et al. (2022) researched the antioxidant and antimicrobial activities of sweet orange (Citrus sinensis L. OSBECK) fruit peel and pulp oil extracts. Their findings support the potential use of these oils as natural preservatives due to their significant biological activities (Sado et al., 2022).
Volatile Compound Analysis
- González-Mas et al. (2019) provided a comprehensive review of the volatile compounds in Citrus essential oils, which are crucial for the food and perfume industries. This extensive analysis offers valuable insights for industrial applications of orange oil (González-Mas et al., 2019).
Nutritional Properties
- Jorge et al. (2016) characterized the oils extracted from various orange varieties in terms of total carotenoids, phenolic compounds, tocopherols, and phytosterols. Their study indicates the potential of orange seed oils as a source of bioactive compounds and antioxidants (Jorge et al., 2016).
Ozone Application and Hot-Air Drying
- Bechlin et al. (2020) examined the effects of ozone application and hot-air drying on orange peel, focusing on aspects like moisture diffusion, oil yield, and antioxidant activity. Their work contributes to enhancing the processing quality of orange peel for industrial use (Bechlin et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLRNXKHZRXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069383 | |
| Record name | beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; NKRA | |
| Record name | Oils, orange, sweet | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
54 °C (129 °F) - closed cup | |
| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |
| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |
CAS RN |
60066-88-8, 8008-57-9, 8028-48-6 | |
| Record name | β-Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oils, orange, sweet | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orange, sweet, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oils, orange, sweet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OIL OF ORANGE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



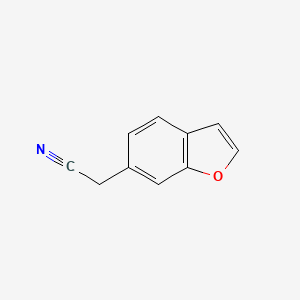

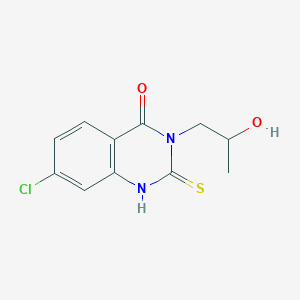

![N-[(oxolan-3-yl)methylidene]hydroxylamine](/img/structure/B3430074.png)

